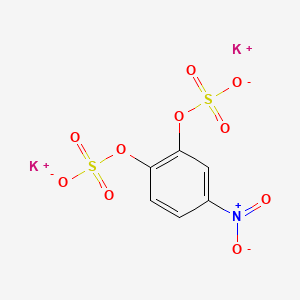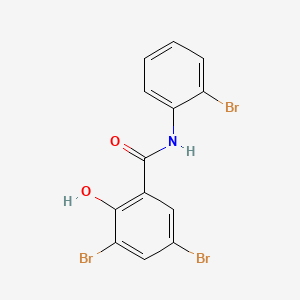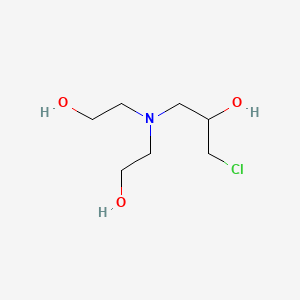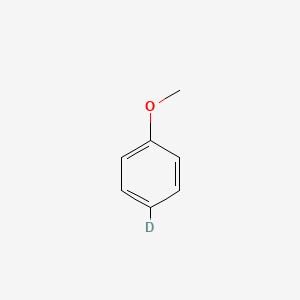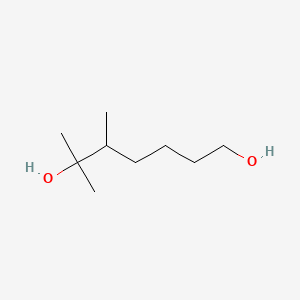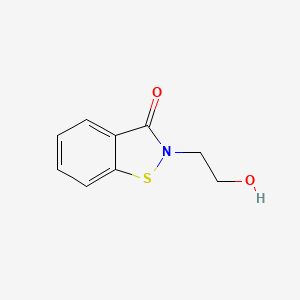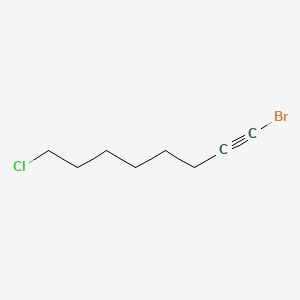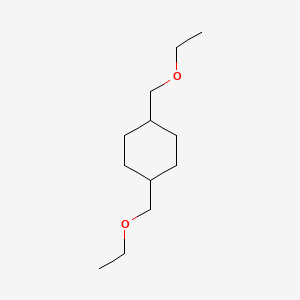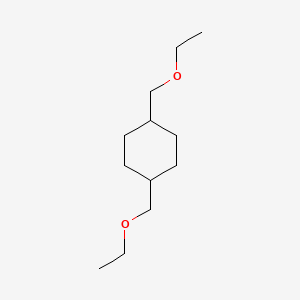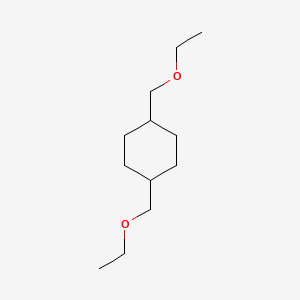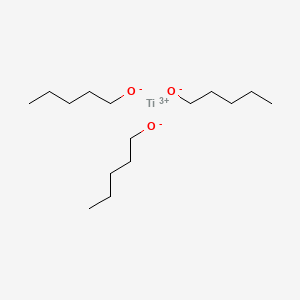
Titanium(3+) pentan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(3+) pentan-1-olate is an organometallic compound with the chemical formula Ti(C_5H_11O)_3 It is a titanium complex where the titanium ion is in the +3 oxidation state, coordinated with three pentan-1-olate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(3+) pentan-1-olate can be synthesized through the reaction of titanium(III) chloride with pentan-1-ol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_3 + 3 \text{C}5\text{H}{11}\text{OH} \rightarrow \text{Ti(C}5\text{H}{11}\text{O)}_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) ion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Titanium(3+) pentan-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) pentan-1-olate.
Reduction: It can be reduced to lower oxidation states of titanium, although this is less common.
Substitution: The pentan-1-olate ligands can be substituted with other alkoxide ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Substitution reactions often involve other alcohols or alkoxides in the presence of a base.
Major Products:
Oxidation: Titanium(IV) pentan-1-olate.
Substitution: Titanium complexes with different alkoxide ligands.
Scientific Research Applications
Titanium(3+) pentan-1-olate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, including as a component in drug delivery systems and medical implants.
Industry: It is used in the production of high-performance materials and as a precursor in the synthesis of other titanium compounds.
Mechanism of Action
The mechanism of action of titanium(3+) pentan-1-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The titanium ion acts as a Lewis acid, accepting electron pairs from donor molecules, which can lead to the activation of chemical bonds and subsequent reactions. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparison with Similar Compounds
Titanium(IV) pentan-1-olate: Similar in structure but with titanium in the +4 oxidation state.
Titanium(III) isopropoxide: Another titanium(III) alkoxide with isopropoxide ligands.
Titanium(IV) isopropoxide: A widely used titanium(IV) alkoxide.
Uniqueness: Titanium(3+) pentan-1-olate is unique due to its +3 oxidation state, which imparts different reactivity and properties compared to its +4 counterparts. This makes it particularly useful in specific catalytic applications where the +3 oxidation state is advantageous.
Properties
CAS No. |
97259-75-1 |
|---|---|
Molecular Formula |
C15H33O3Ti |
Molecular Weight |
309.29 g/mol |
IUPAC Name |
pentan-1-olate;titanium(3+) |
InChI |
InChI=1S/3C5H11O.Ti/c3*1-2-3-4-5-6;/h3*2-5H2,1H3;/q3*-1;+3 |
InChI Key |
FXAHIGTUXPJYRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[O-].CCCCC[O-].CCCCC[O-].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




